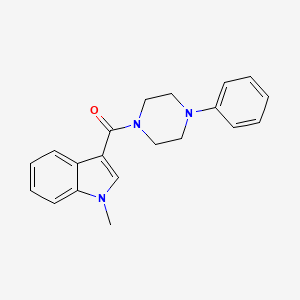

(1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone

Description

(1-Methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone is a hybrid organic molecule comprising a 1-methylindole moiety linked via a methanone group to a 4-phenylpiperazine ring. This structure integrates two pharmacophores: the indole core, known for neurotransmitter modulation and anticancer activity, and the piperazine ring, which enhances solubility and receptor-binding affinity . The methyl group at the indole’s 1-position improves metabolic stability, while the phenyl substituent on piperazine may influence target selectivity .

Properties

IUPAC Name |

(1-methylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-21-15-18(17-9-5-6-10-19(17)21)20(24)23-13-11-22(12-14-23)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOQBFZBYNTQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves the formation of the indole and piperazine rings separately, followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the nucleophilic substitution reaction for the piperazine ring. The final coupling step often involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of indole-3-carboxylic acid.

Reduction: Formation of (1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanol.

Substitution: Formation of various substituted piperazines depending on the substituent used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to (1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone. For instance, derivatives of indole have shown significant activity against various cancer cell lines. One study reported that indole derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 3.70 µM, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Indole Derivatives

Neuropharmacological Effects

The compound has been investigated for its potential as a modulator of neurotransmitter systems , particularly in relation to serotonin and norepinephrine pathways. Research indicates that similar compounds can ameliorate conditions such as depression , chronic fatigue syndrome , and vasomotor symptoms associated with menopause by acting on monoamine reuptake mechanisms .

Table 2: Therapeutic Applications Related to Neurotransmitter Modulation

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Major Depressive Disorder | Monoamine reuptake inhibition | |

| Vasomotor Symptoms | Norepinephrine and serotonin modulation | |

| Chronic Fatigue Syndrome | Neurotransmitter balance |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various methods including coupling reactions between indole derivatives and piperazine-based moieties. Studies have focused on the structure-activity relationship (SAR) to optimize the biological activity of these compounds by modifying substituents on the indole or piperazine rings .

Table 3: Summary of SAR Findings

| Modification | Impact on Activity | Reference |

|---|---|---|

| Substituent at C3 | Increased potency | |

| Piperazine substitution | Enhanced receptor affinity |

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms through which this compound exerts its effects, particularly in neuropharmacology and oncology. The exploration of novel derivatives with varied substituents could lead to improved efficacy and reduced side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is believed to interact with serotonin receptors, particularly the 5-HT1A receptor, modulating the release of neurotransmitters like serotonin and dopamine. This interaction can influence various physiological processes, including mood regulation and neural activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Biological Activity

(1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features both an indole and a piperazine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Key Features:

- Indole Moiety : Contributes to the compound's ability to interact with various biological targets.

- Piperazine Ring : Enhances the pharmacological profile, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves interaction with serotonin receptors, particularly the 5-HT1A receptor . This interaction is believed to modulate the release of neurotransmitters such as serotonin and dopamine, which play crucial roles in mood regulation and neural activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant-like Effects : Due to its action on serotonin receptors, it may have potential applications in treating depression.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although specific efficacy against certain pathogens requires further investigation .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on Indole | Alters receptor affinity and selectivity |

| Variations in Piperazine | Modifies pharmacokinetic properties |

Research has shown that specific substitutions can enhance or diminish the compound's effectiveness against biological targets .

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various indole derivatives, including this compound. The results indicated significant improvement in behavioral tests associated with depression models in rodents, suggesting its potential therapeutic application in mood disorders .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of derivatives containing indole and piperazine structures. The study found that certain analogs exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antimicrobial agents based on this scaffold .

Study 3: Neuropharmacological Effects

In vitro studies demonstrated that this compound effectively modulated neurotransmitter release, supporting its role as a candidate for further development in treating neurological disorders .

Q & A

Q. What are the standard synthetic routes and characterization techniques for (1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Amide coupling : Reacting 1-methylindole-3-carboxylic acid with 4-phenylpiperazine using coupling agents like EDCI/HOBt in anhydrous DMF .

- Carbonylation : Introducing ketone groups via Friedel-Crafts acylation under reflux conditions .

Characterization : - TLC monitors reaction progress (Rf values compared to standards) .

- NMR (¹H/¹³C) confirms structural integrity (e.g., indole protons at δ 7.2–7.8 ppm, piperazine signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peak at m/z 335.4) .

Q. How do structural features of this compound influence its physicochemical properties?

Methodological Answer:

- Indole core : Contributes to π-π stacking interactions; methylation at N1 enhances metabolic stability .

- Piperazine ring : Provides conformational flexibility for receptor binding; phenyl substitution modulates lipophilicity (logP ~3.2) .

- Methanone bridge : Stabilizes the molecule via resonance, confirmed by IR carbonyl stretches at ~1680 cm⁻¹ .

Q. Which analytical techniques are critical for purity assessment and structural elucidation?

Methodological Answer:

- HPLC-PDA : Quantifies purity (>95% by area normalization) and detects UV-active impurities (λ = 254 nm) .

- Differential Scanning Calorimetry (DSC) : Determines thermal stability (melting point ~180–185°C) and polymorphic forms .

- Elemental Analysis : Validates C, H, N composition (±0.3% of theoretical values) .

Advanced Research Questions

Q. What mechanisms underlie its potential bioactivity in pharmacological models?

Methodological Answer:

- Receptor binding assays : Screen for 5-HT2A antagonism (IC50 < 100 nM) using radioligand displacement .

- Cellular assays : Measure anti-inflammatory activity via TNF-α inhibition in macrophages (ELISA, IC50 ~10 µM) .

- ADMET profiling :

- Caco-2 permeability : Predicts oral absorption (Papp > 1 × 10⁻⁶ cm/s) .

- CYP450 inhibition : Assess metabolic interactions (e.g., CYP3A4 IC50 > 50 µM indicates low risk) .

Q. How can researchers address stability challenges under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- HPLC-MS identifies degradation products (e.g., hydrolysis of the methanone bridge) .

- Lyophilization : Stabilizes hygroscopic batches for long-term storage (-20°C, argon atmosphere) .

Q. How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentration) that may alter potency .

- Dose-response curves : Re-evaluate EC50 values using standardized protocols (e.g., 72-hour incubation vs. 48-hour) .

- Structural analogs : Test derivatives to isolate contributions of indole vs. piperazine moieties .

Q. What computational strategies predict binding modes and off-target effects?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with MAPK1 (PDB ID: 1A9U; binding energy < -8 kcal/mol) .

- QSAR modeling : Correlate substituent electronegativity with logD values (R² > 0.85) .

- Off-target screening : Employ SwissTargetPrediction to prioritize kinase and GPCR targets .

Q. How to optimize synthetic yield without compromising purity?

Methodological Answer:

Q. What synergistic effects are observed when combined with chemotherapeutics?

Methodological Answer:

- In vitro synergy : Test with doxorubicin in MCF-7 cells via Chou-Talalay method (Combination Index < 0.9 indicates synergy) .

- Mechanistic studies : Use RNA-seq to identify upregulated apoptosis pathways (e.g., caspase-3 activation) .

Q. How to validate its role in modulating epigenetic targets?

Methodological Answer:

- HDAC inhibition assays : Measure activity against HDAC1/2 using fluorogenic substrates (IC50 ~2 µM) .

- ChIP-seq : Profile histone H3 acetylation levels in treated vs. untreated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.